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Compound of Interest

Compound Name: 2-Bromo-6-cyanopyrazine
CAS No.: 859064-02-1
Cat. No.: B1440216
Get Quote
. J

The precise characterization of 2-Bromo-6-cyanopyrazine is fundamental for its identification
in complex reaction mixtures.

Table 1: Core Chemical Identity

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1440216#bc-rfq
https://www.benchchem.com/product/b1440216/docs?utm_src=pdf-body#part-1-chemical-identity-physicochemical-properties-1-2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1440216?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Data

Chemical Name 2-Bromo-6-cyanopyrazine

6-Bromopyrazine-2-carbonitrile; 2-Bromo-6-

Synenyms pyrazinecarbonitrile
CAS Number 859064-02-1
Molecular Formula CsH2BrNs
Molecular Weight 183.99 g/mol
SMILES N#Cclcncce(Br)nl
InChl Key INChl=1S/C5H2BrN3/c6-5-3-8-2-4(1-7)9-5/h2-
3H
Appearance White to off-white solid
Table 2: Physicochemical Parameters
Parameter Value Note
Melting Point 72-73 °C Experimental value [1]
Boiling Point 251.8+35.0°C Predicted at 760 mmHg
Density 1.86 + 0.1 g/cm3 Predicted
pKa -4.04 £ 0.10 Predicted (Very weak base)
Solubility DMSO, Methanol, DCM Low solubility in water

Moisture sensitive; store under
Storage -20 °C i
Inert gas

Part 2: Synthetic Pathways[1][4][5]

The synthesis of 2-Bromo-6-cyanopyrazine requires careful control of regioselectivity, as
pyrazine rings are prone to multiple substitutions. Two primary routes are industrially relevant:
the Sandmeyer-type transformation (Route A) and Controlled Monocyanation (Route B).
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Route A: Sandmeyer Transformation (Laboratory Scale)

This route starts from 2-amino-6-cyanopyrazine. The amino group is converted to a diazonium
species using tert-butyl nitrite (tBuONO) or sodium nitrite, followed by displacement with
copper(ll) bromide (CuBrz). This method is preferred for small-scale, high-purity synthesis as it
avoids the formation of bis-cyano byproducts.

Route B: Pd-Catalyzed Monocyanation (Industrial Scale)

Starting from commercially available 2,6-dibromopyrazine, a palladium-catalyzed cyanation is
performed. Stoichiometry is critical here; using exactly 0.9-1.0 equivalents of zinc cyanide
(Zn(CN)2) prevents the formation of 2,6-dicyanopyrazine.

Figure 1: Synthetic Strategies for 2-Bromo-6-cyanopyrazine
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Caption: Figure 1. Dual synthetic pathways.[1][2] Route A (Blue) utilizes Sandmeyer chemistry
for specificity. Route B (Green) uses Pd-catalysis, requiring strict stoichiometric control to avoid
byproducts (Red).

Part 3: Analytical Characterization

Validating the identity of 2-Bromo-6-cyanopyrazine relies on distinguishing it from its isomers
(e.g., 2-bromo-5-cyanopyrazine).

Proton NMR (*H-NMR)
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The pyrazine ring possesses two aromatic protons at positions C3 and C5. Due to the electron-
withdrawing nature of both the nitrile (-CN) and bromo (-Br) groups, these protons are highly
deshielded.

o Prediction: Two singlets (or finely split doublets due to meta-coupling, J ~1.5 Hz) in the range
of 8.8 — 9.2 ppm.

 Differentiation: The symmetry of 2,6-substitution typically results in chemical shifts that are
distinct from the 2,3- or 2,5-isomers, where coupling constants would differ significantly.

Mass Spectrometry (LC-MS)

e Molecular lon: [M+H]* = 184.0 and 186.0.

« |sotopic Pattern: The presence of one bromine atom dictates a characteristic 1:1 doublet
ratio for the M and M+2 peaks (*°Br and 8!Br isotopes). This is the definitive confirmation of
the monobromo species.

Part 4: Pharmaceutical Applications[1][4][5][7]

In drug discovery, 2-Bromo-6-cyanopyrazine functions as a scaffold for "Fragment-Based
Drug Design" (FBDD).

Mechanism of Action in Synthesis[6]

o Site 1 (C2-Bromine): Undergoes Suzuki, Stille, or Buchwald-Hartwig couplings. This allows
the attachment of aryl or heteroaryl groups to build the core pharmacophore.

o Site 2 (C6-Nitrile): Remains stable during C2-functionalization. Post-coupling, it can be
hydrolyzed to a primary amide (common in kinase inhibitors to form hydrogen bonds with the
hinge region of the ATP binding pocket) or reduced to an amine.

Case Study: CK2 Inhibitors Research indicates that 2,6-disubstituted pyrazines are potent
inhibitors of Casein Kinase 2 (CK2).[3] The pyrazine nitrogen atoms often interact with the
hinge region of the kinase, while the substituents at C2 and C6 occupy the hydrophobic pocket
and the solvent-exposed region, respectively [2].

Figure 2: Drug Discovery Workflow
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Caption: Figure 2. Stepwise elaboration of the scaffold. The bromine is displaced first to
establish the core structure, followed by nitrile modification to fine-tune solubility and binding
affinity.

Part 5: Handling & Safety Protocols
Hazard Classification (GHS):

o Acute Toxicity (Oral): Category 3 (H301) - Toxic if swallowed.
» Skin/Eye lIrritation: Category 2/2A (H315, H319).

e STOT-SE: Category 3 (H335) - Respiratory irritation.
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Operational Procedures:

Containment: All weighing and transfer operations must occur inside a certified chemical
fume hood.

e PPE: Double nitrile gloves are recommended due to the potential permeability of
halogenated aromatics. Wear safety goggles and a lab coat.

e Spill Management: Do not sweep dry dust. Dampen with an inert absorbent (vermiculite) to
avoid aerosolization of toxic particulates.

» Waste: Dispose of as halogenated organic waste. Do not mix with strong oxidizers or acids
(risk of HCN evolution from the nitrile group under extreme acidic hydrolysis).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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